6-methylspiro[2,3-dihydro-1H-naphthalene-4,4'-piperidine]
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Overview
Description
6-Methylspiro[2,3-dihydro-1H-naphthalene-4,4’-piperidine] is a spirocyclic compound that features a unique structure combining a naphthalene ring with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methylspiro[2,3-dihydro-1H-naphthalene-4,4’-piperidine] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed, which involves the use of boron reagents and palladium catalysts under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as hydrogenation, cyclization, and purification through techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Methylspiro[2,3-dihydro-1H-naphthalene-4,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution reactions could introduce new functional groups such as halides or amines.
Scientific Research Applications
6-Methylspiro[2,3-dihydro-1H-naphthalene-4,4’-piperidine] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 6-methylspiro[2,3-dihydro-1H-naphthalene-4,4’-piperidine] involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic molecules such as spiroindoles and spirooxindoles . These compounds share a similar three-dimensional structure and are also studied for their potential biological activities.
Uniqueness
What sets 6-methylspiro[2,3-dihydro-1H-naphthalene-4,4’-piperidine] apart is its specific combination of a naphthalene ring with a piperidine ring, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C15H21N |
---|---|
Molecular Weight |
215.33 g/mol |
IUPAC Name |
6-methylspiro[2,3-dihydro-1H-naphthalene-4,4'-piperidine] |
InChI |
InChI=1S/C15H21N/c1-12-4-5-13-3-2-6-15(14(13)11-12)7-9-16-10-8-15/h4-5,11,16H,2-3,6-10H2,1H3 |
InChI Key |
BXQACCJSORULQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCCC23CCNCC3)C=C1 |
Origin of Product |
United States |
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